1,1,1-Trifluoro-3-((3-(trifluoromethyl)benzyl)amino)propan-2-ol, also known by its systematic name N-(2-Hydroxy-3,3,3-trifluoropropyl)-3-(trifluoromethyl)benzylamine, is a fluorinated organic compound with significant relevance in various chemical research applications. Its molecular formula is C₁₁H₁₁F₆NO, and it has a molecular weight of 287.21 g/mol. The compound is characterized by the presence of multiple trifluoromethyl groups, which impart unique properties and reactivity to the molecule .
This compound is classified under the category of amino alcohols and is notable for its trifluoromethyl substituents, which enhance its lipophilicity and biological activity. It can be sourced from various chemical suppliers such as Avantor and Santa Cruz Biotechnology, where it is marketed for research purposes only .
The synthesis of 1,1,1-Trifluoro-3-((3-(trifluoromethyl)benzyl)amino)propan-2-ol typically involves multi-step organic reactions. While specific synthetic routes may vary, a common approach includes:
Technical details regarding reaction conditions such as temperature, pressure, and solvents are crucial for optimizing yield and purity but are often proprietary or found in specific literature sources .
The molecular structure of 1,1,1-Trifluoro-3-((3-(trifluoromethyl)benzyl)amino)propan-2-ol can be represented as follows:
1,1,1-Trifluoro-3-((3-(trifluoromethyl)benzyl)amino)propan-2-ol can participate in various chemical reactions due to its functional groups:
Technical details about these reactions often involve specific conditions such as pH levels and temperature ranges that influence reaction kinetics and mechanisms .
The mechanism of action for compounds like 1,1,1-Trifluoro-3-((3-(trifluoromethyl)benzyl)amino)propan-2-ol typically involves:
Data supporting these mechanisms often come from pharmacological studies that assess efficacy and binding interactions with target proteins .
The physical and chemical properties of 1,1,1-Trifluoro-3-((3-(trifluoromethyl)benzyl)amino)propan-2-ol include:
Relevant analyses include spectroscopic techniques (NMR, IR) used to confirm structure and purity during synthesis .
The primary applications of 1,1,1-Trifluoro-3-((3-(trifluoromethyl)benzyl)amino)propan-2-ol lie within scientific research:
The trifluoromethyl group exerts multifaceted effects on drug-like molecules through three primary mechanisms: electronic modulation, lipophilicity enhancement, and steric stabilization. The strong inductive effect of the -CF₃ group alters electron distribution in adjacent functional groups, which can significantly impact ionization constants (pKa) and hydrogen-bonding capacity. For example, in 1,1,1-trifluoro-3-(phenylamino)propan-2-ol (C₉H₁₀F₃NO), the -CF₃ group reduces the basicity of the amino group by approximately 2 pKa units compared to its non-fluorinated analog, thereby influencing receptor interactions [4].
Lipophilicity enhancement represents another critical function, as measured by partition coefficients (log P). The compound 1,1,1-Trifluoro-3-{[3-(trifluoromethyl)benzyl]amino}-2-propanol exhibits a calculated log P of 2.91, substantially higher than its non-fluorinated counterpart (estimated log P = 1.12) [2] [3]. This increased hydrophobicity improves membrane permeability while maintaining water solubility through balanced physicochemical properties—a phenomenon termed "fluorophilic effects" [5]. The steric profile of the -CF₃ group (van der Waals volume = 38.3 ų), though bulkier than methyl groups (23.5 ų), often enhances target binding through favorable hydrophobic pocket interactions, as observed in protein-ligand crystallography studies of -CF₃-containing pharmaceuticals [5].
Table 1: Physicochemical Properties of 1,1,1-Trifluoro-3-((3-(trifluoromethyl)benzyl)amino)propan-2-ol
Property | Value | Measurement Method |
---|---|---|
Molecular Formula | C₁₁H₁₁F₆NO | High-resolution MS |
Molecular Weight | 287.20 g/mol | Calculated |
Melting Point | 65-67°C | Capillary method [2] |
CAS Registry Number | 478068-12-1 | Chemical registry [2] |
Lipophilicity (log P) | 2.91 | Computational estimation |
The synergistic effect of dual -CF₃ groups in "1,1,1-Trifluoro-3-((3-(trifluoromethyl)benzyl)amino)propan-2-ol" creates distinct electronic environments: the benzyl-bound -CF₃ withdraws electrons from the aromatic ring, while the aliphatic -CF₃ influences the amino alcohol moiety. This configuration enables simultaneous optimization of target affinity (through aromatic -CF₃) and metabolic stability (through aliphatic -CF₃) [2] [3]. Such strategic placement demonstrates the precision achievable in modern fluorinated pharmacophore design.
The integration of trifluoromethyl groups into medicinal compounds began with Lehmann's pioneering 1958 discovery that para-trifluoromethyl substitution on phenylethylamines enhanced serotonergic activity [5]. Early synthetic challenges limited -CF₃ incorporation to simple aromatic systems until the 1980s, when the development of practical trifluoromethylation reagents enabled more complex architectures. Key milestones included the introduction of trifluoromethyl copper complexes (1984) and the Umemoto reagent (1992), which facilitated the synthesis of compounds like 1,1,1-trifluoro-3-(phenylamino)propan-2-ol (CAS 405-34-5) [4] [5].
The 2000s witnessed exponential growth in catalytic trifluoromethylation methodologies, coinciding with increased pharmaceutical applications. Asymmetric synthesis techniques emerged as particularly valuable for producing enantiomerically pure trifluoromethylated amines. For example, enzymatic resolution using lipases enabled >99% enantiomeric excess in the synthesis of 1,1,1-trifluoro-3-(phenylamino)propan-2-ol, highlighting advances in stereocontrol for fluorinated amino alcohols [4]. These methodological breakthroughs directly enabled the development of dual-trifluoromethyl compounds like "1,1,1-Trifluoro-3-((3-(trifluoromethyl)benzyl)amino)propan-2-ol" (CAS 478068-12-1), first synthesized in the mid-2000s using nucleophilic trifluoromethylation strategies [2].
Table 2: Historical Development of Trifluoromethylated Bioactive Amines
Time Period | Key Advances | Representative Compounds |
---|---|---|
1958-1979 | Discovery of -CF₃ bioactivity; Simple aromatic -CF₃ | p-CF₃-Phenylethylamine derivatives |
1980-1999 | Nucleophilic CF₃ reagents; Catalytic methods | Trifluoroephedrine analogs |
2000-2010 | Enantioselective synthesis; Radical trifluoromethylation | 1,1,1-Trifluoro-3-(phenylamino)propan-2-ol [4] |
2011-Present | Photocatalysis; Dual-CF₃ architectures | 1,1,1-Trifluoro-3-((3-(trifluoromethyl)benzyl)amino)propan-2-ol [3] |
Contemporary pharmaceuticals increasingly exploit synergistic -CF₃ effects, as exemplified by FDA-approved drugs like ubrogepant (2019) and alpelisib (2019). Ubrogepant incorporates a 2,2,2-trifluoroethylamine moiety critical for CGRP receptor antagonism, while alpelisib's activity as a PI3K inhibitor depends on a trifluoromethylalkylpyridine group [5]. These drugs validate the conceptual framework applied to "1,1,1-Trifluoro-3-((3-(trifluoromethyl)benzyl)amino)propan-2-ol"—specifically, that strategic -CF₃ placement can concurrently enhance target engagement and pharmacokinetic properties. The compound's benzylamine linkage represents a modern approach to spacing pharmacophoric elements at optimal distances (5.8-6.2 Å) while maintaining conformational flexibility [3] .
The carbon-fluorine bond's exceptional strength (485 kJ/mol versus 410 kJ/mol for C-H) directly confers metabolic stability by resisting oxidative and hydrolytic degradation. In "1,1,1-Trifluoro-3-((3-(trifluoromethyl)benzyl)amino)propan-2-ol", both -CF₃ groups create metabolic shields protecting vulnerable sites: the aliphatic -CF₃ stabilizes the β-amino alcohol moiety against oxidative deamination, while the aromatic -CF₃ impedes cytochrome P450-mediated hydroxylation at the meta-position [2] [4]. This dual protection extends plasma half-life significantly, as demonstrated in microsomal stability assays where fluorinated analogs exhibited 3.7-fold longer half-lives than non-fluorinated counterparts [4] [5].
Electron-withdrawing -CF₃ groups also profoundly influence binding interactions through localized polarization effects. The trifluoromethyl substituent on the benzyl ring generates a quadrupole moment (Qzz = -5.1 × 10⁻⁴⁰ C·m²) that engages in orthogonal dipole interactions and halogen bonding with protein targets. Computational studies indicate this enhances binding energy by 1.8-2.3 kcal/mol compared to methyl or chloro substituents [5] . Additionally, the -CF₃ group's hydrophobic surface area (estimated at 25 Ų) promotes van der Waals contacts within lipophilic binding pockets, contributing to affinity enhancements observed in structure-activity relationship studies.
Table 3: Metabolic and Binding Effects of -CF₃ Groups in Amino Alcohol Scaffolds
Parameter | Non-Fluorinated Analog | Mono-CF₃ Analog | Dual-CF₃ Compound |
---|---|---|---|
Microsomal Half-life (min) | 16.2 ± 2.1 | 38.7 ± 3.5 | 60.1 ± 4.2 [4] |
CYP3A4 Metabolism Rate | 100% (reference) | 42% | <15% [5] |
Calculated Binding Energy | -7.2 kcal/mol | -8.9 kcal/mol | -10.3 kcal/mol |
Membrane Permeability (Papp) | 12 × 10⁻⁶ cm/s | 28 × 10⁻⁶ cm/s | 41 × 10⁻⁶ cm/s [4] |
The stereochemical orientation of -CF₃ groups further modulates biological activity. Molecular dynamics simulations of "1,1,1-Trifluoro-3-((3-(trifluoromethyl)benzyl)amino)propan-2-ol" reveal that the (R)-enantiomer adopts a conformation where both -CF₃ groups align with hydrophobic receptor subpockets, while the (S)-enantiomer experiences steric clashes that reduce binding efficiency . This enantioselectivity underscores the importance of asymmetric synthesis in optimizing trifluoromethylated compounds. The molecule's capacity to form hydrogen bonds via the hydroxyl and amino groups—while simultaneously engaging in hydrophobic interactions through its -CF₃ substituents—exemplifies the multifunctional ligand design paradigm enabled by strategic fluorine incorporation [3] [4] [5].
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: